molecular formula C11H14O2 B14571125 Oxirane, [(3,5-dimethylphenoxy)methyl]-, (S)- CAS No. 61248-97-3

Oxirane, [(3,5-dimethylphenoxy)methyl]-, (S)-

Cat. No.: B14571125
CAS No.: 61248-97-3
M. Wt: 178.23 g/mol
InChI Key: ALJXKSOYHMOQSF-LLVKDONJSA-N
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Description

Oxirane, [(3,5-dimethylphenoxy)methyl]-, (S)- is a chemical compound with the molecular formula C11H14O2. It is also known as (S)-2-[(3,5-dimethylphenoxy)methyl]oxirane. This compound is a chiral epoxide, which means it has a three-membered ring containing an oxygen atom and exhibits optical activity due to its chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxirane, [(3,5-dimethylphenoxy)methyl]-, (S)- typically involves the reaction of 3,5-dimethylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then cyclized to form the oxirane ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of continuous reactors and efficient separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Oxirane, [(3,5-dimethylphenoxy)methyl]-, (S)- undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be oxidized to form diols.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the epoxide ring under mild conditions.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Oxirane, [(3,5-dimethylphenoxy)methyl]-, (S)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Oxirane, [(3,5-dimethylphenoxy)methyl]-, (S)- involves its reactivity as an epoxide. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in both synthetic and biological applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    Oxirane, [(3,5-dimethylphenoxy)methyl]-, ®-: The enantiomer of the (S)-isomer, with similar chemical properties but different optical activity.

    Glycidyl 3,5-dimethylphenyl ether: Another epoxide with a similar structure but different substituents.

Uniqueness

Oxirane, [(3,5-dimethylphenoxy)methyl]-, (S)- is unique due to its specific chiral center, which imparts distinct optical activity and reactivity. This makes it valuable in applications where chirality is important, such as in the synthesis of chiral drugs and materials.

Properties

CAS No.

61248-97-3

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

(2S)-2-[(3,5-dimethylphenoxy)methyl]oxirane

InChI

InChI=1S/C11H14O2/c1-8-3-9(2)5-10(4-8)12-6-11-7-13-11/h3-5,11H,6-7H2,1-2H3/t11-/m1/s1

InChI Key

ALJXKSOYHMOQSF-LLVKDONJSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)OC[C@@H]2CO2)C

Canonical SMILES

CC1=CC(=CC(=C1)OCC2CO2)C

Origin of Product

United States

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